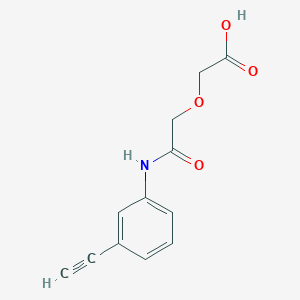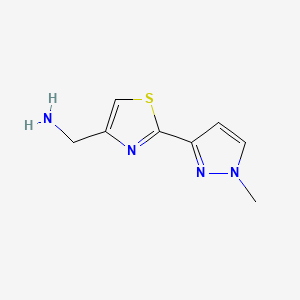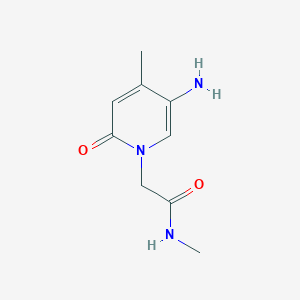![molecular formula C20H17NO3 B13639091 (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B13639091.png)
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with a benzofuran core, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing. These methods are optimized for large-scale production, ensuring consistent quality and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers or dyes, and in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: can be compared with other similar compounds, such as:
Diethyl malonate: A simple ester used in organic synthesis, known for its reactivity and versatility.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide:
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical properties and reactivity. Its combination of an indole and benzofuran moiety sets it apart from other compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17NO3/c1-3-21-11-13(14-6-4-5-7-16(14)21)10-18-19(23)15-8-9-17(22)12(2)20(15)24-18/h4-11,22H,3H2,1-2H3/b18-10- |
InChI-Schlüssel |
BTBLYQKTCPHXIJ-ZDLGFXPLSA-N |
Isomerische SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)C |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)











